7-(2-hydroxyethyl)-8-{(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
7-(2-hydroxyethyl)-8-{(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione belongs to the class of purine derivatives. It’s a complex organic molecule with intriguing properties. Let’s explore further.
Preparation Methods
Synthetic Routes::
Hydrazine Derivatization: The compound can be synthesized by reacting a hydrazine derivative (such as hydrazine hydrate) with a suitable purine precursor. The hydrazine group is essential for the formation of the central hydrazino moiety.
Condensation Reaction: The key step involves condensation between the hydrazine group and the aldehyde or ketone functionality present in the precursor. This forms the central hydrazone linkage.
Substitution and Cyclization: Further reactions lead to cyclization, resulting in the fused purine ring system.
Industrial Production:: Industrial-scale production typically involves multi-step processes, carefully optimized for yield and purity. These methods are proprietary and may vary depending on the manufacturer.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation states.
Reduction: Reduction reactions can modify the hydrazone functionality or other substituents.
Substitution: Substitution reactions at the purine ring positions are possible.
Tautomerization: The compound can exist in different tautomeric forms due to proton shifts.
Hydrazine Hydrate: Used for hydrazone formation.
Aldehydes/Ketones: Reactants for condensation.
Acids/Bases: Control tautomeric equilibrium.
Oxidizing/Reducing Agents: Modify functional groups.
Major Products:: The major product is the fully cyclized compound, which retains the hydrazone linkage and the purine ring system.
Scientific Research Applications
This compound finds applications in various fields:
Medicine: Investigated for potential antiviral, anticancer, or anti-inflammatory properties.
Chemistry: Used as a building block for more complex molecules.
Biological Studies: Probes molecular interactions due to its unique structure.
Industry: May serve as a precursor for pharmaceuticals or specialty chemicals.
Mechanism of Action
The exact mechanism remains an active area of research. its hydrazone functionality suggests potential interactions with enzymes, receptors, or nucleic acids. Further studies are needed to elucidate specific targets and pathways.
Comparison with Similar Compounds
While there are no direct analogs with the same substituents, related hydrazone-containing purines exist. Notable examples include 1,3-dimethyl-7-(2-hydroxyethyl)purine-2,6-dione and 7-(2-hydroxyethyl)-3-methyl-1H-purine-2,6-dione .
: Example reference. : Another example reference.
Properties
CAS No. |
478253-58-6 |
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Molecular Formula |
C17H20N6O4 |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
7-(2-hydroxyethyl)-8-[(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C17H20N6O4/c1-10(11-4-6-12(27-3)7-5-11)20-21-16-18-14-13(23(16)8-9-24)15(25)19-17(26)22(14)2/h4-7,24H,8-9H2,1-3H3,(H,18,21)(H,19,25,26)/b20-10+ |
InChI Key |
VUXYJKIJOPHVTJ-KEBDBYFISA-N |
Isomeric SMILES |
C/C(=N\NC1=NC2=C(N1CCO)C(=O)NC(=O)N2C)/C3=CC=C(C=C3)OC |
Canonical SMILES |
CC(=NNC1=NC2=C(N1CCO)C(=O)NC(=O)N2C)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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